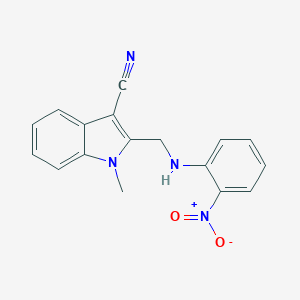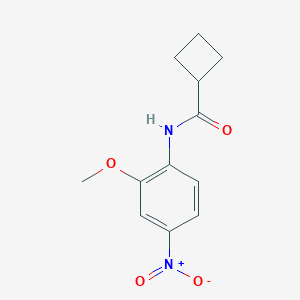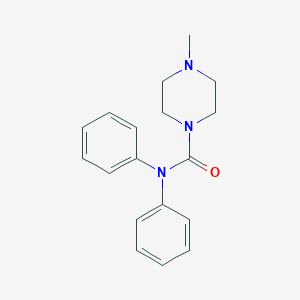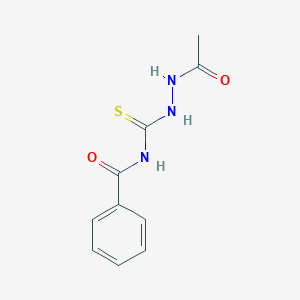![molecular formula C21H26N2O4S B410915 2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B410915.png)
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, an anilino group, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the anilino derivative, followed by the introduction of the sulfonyl group. The final step involves the coupling of the tetrahydrofuran ring with the acetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The anilino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require controlled conditions such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methylsulfonyl phenyl): Shares a similar sulfonyl group but differs in other structural aspects.
N-(tetrahydro-2-furanylmethyl)acetamide: Contains the tetrahydrofuran ring and acetamide moiety but lacks the sulfonyl and anilino groups.
Uniqueness
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H26N2O4S |
|---|---|
Molekulargewicht |
402.5g/mol |
IUPAC-Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-5-9-18(10-6-16)23(15-21(24)22-14-19-4-3-13-27-19)28(25,26)20-11-7-17(2)8-12-20/h5-12,19H,3-4,13-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
YWUGAHGPCDMNQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]-4-nitrobenzamide](/img/structure/B410832.png)


![N-[4-(diethylcarbamoylamino)phenyl]acetamide](/img/structure/B410839.png)
![N-(5-{4-nitrophenyl}-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B410840.png)


![N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B410844.png)

![N-allyl-2-[2-(benzyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B410848.png)

![N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410852.png)
![4-bromo-N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410853.png)
![N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B410854.png)
